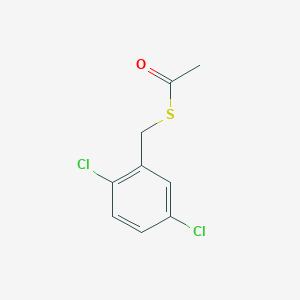
Thioacetic acid S-(2,5-dichloro-benzyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thioacetic acid S-(2,5-dichloro-benzyl) ester is an organosulfur compound that features a thioester functional group This compound is derived from thioacetic acid and 2,5-dichlorobenzyl alcohol
准备方法
Synthetic Routes and Reaction Conditions
Thioacetic acid S-(2,5-dichloro-benzyl) ester can be synthesized through the esterification of thioacetic acid with 2,5-dichlorobenzyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the pure compound.
化学反应分析
Types of Reactions
Thioacetic acid S-(2,5-dichloro-benzyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding thioacetic acid and 2,5-dichlorobenzyl alcohol.
Oxidation: The sulfur atom in the thioester can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The ester can participate in nucleophilic substitution reactions where the thioester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Thioacetic acid and 2,5-dichlorobenzyl alcohol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various thioester derivatives depending on the nucleophile used.
科学研究应用
Thioacetic acid S-(2,5-dichloro-benzyl) ester has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of thioacetic acid S-(2,5-dichloro-benzyl) ester involves its reactivity as a thioester. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various products depending on the nucleophile. The sulfur atom in the thioester can also participate in redox reactions, contributing to its chemical reactivity.
相似化合物的比较
Similar Compounds
Thioacetic acid: The parent compound of thioacetic acid S-(2,5-dichloro-benzyl) ester, used in similar synthetic applications.
2,5-Dichlorobenzyl alcohol: The alcohol component used in the synthesis of the ester.
Other Thioesters: Compounds such as methyl thioacetate and ethyl thioacetate, which have similar reactivity but different alkyl groups.
Uniqueness
This compound is unique due to the presence of the 2,5-dichlorobenzyl group, which can impart distinct chemical and biological properties. The dichloro substitution on the benzyl ring can influence the compound’s reactivity and interactions with other molecules.
属性
分子式 |
C9H8Cl2OS |
|---|---|
分子量 |
235.13 g/mol |
IUPAC 名称 |
S-[(2,5-dichlorophenyl)methyl] ethanethioate |
InChI |
InChI=1S/C9H8Cl2OS/c1-6(12)13-5-7-4-8(10)2-3-9(7)11/h2-4H,5H2,1H3 |
InChI 键 |
HLPRVUBZLUCQGE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)SCC1=C(C=CC(=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


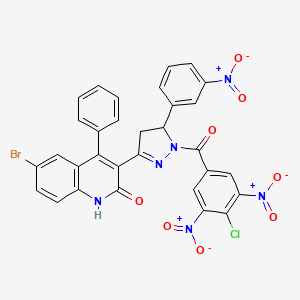
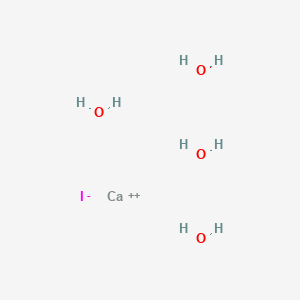
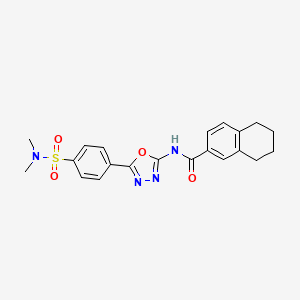
![1-(2-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124824.png)
![8-(4-ethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14124827.png)
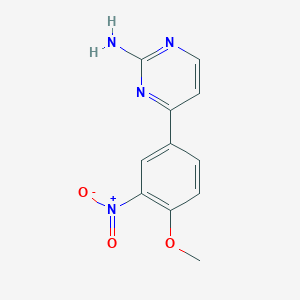
![4-[[2-[[2-[[4-amino-2-[[6-amino-2-[[5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[5-carbamimidamido-2-[2-(3-phenylpropanoylamino)propanoylamino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[1-[[6-amino-1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14124843.png)
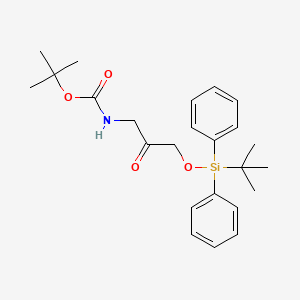
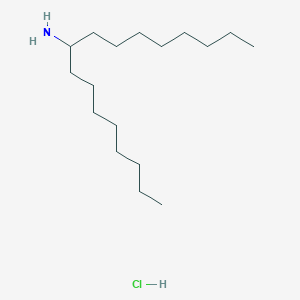
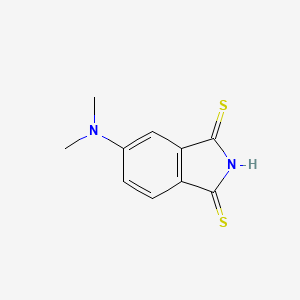
![4,5-Dimethyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14124874.png)
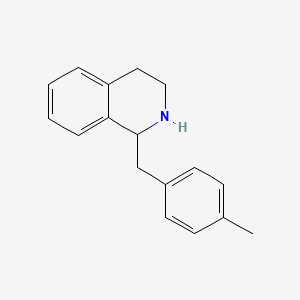
![ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B14124890.png)
![1H-Pyrazole-5-carboxylic acid, 3-(2-naphthalenyl)-, 2-[(2-hydroxy-1-naphthalenyl)methylene]hydrazide](/img/structure/B14124901.png)
